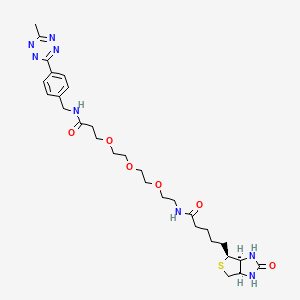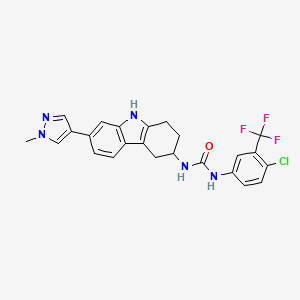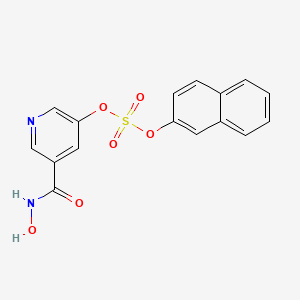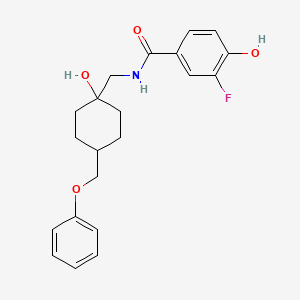![molecular formula C28H21N2NaO5S2 B12372698 Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)
Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSB-16133 (sodium) is a tool compound specifically designed to block P2Y receptor subtypes. It is a selective antagonist for the UTP-activated P2Y4 receptor with an IC50 value of 233 nM . This compound is widely used in scientific research to study the roles of P2Y receptors in various physiological processes and to validate them as potential drug targets .
Métodos De Preparación
The synthesis of PSB-16133 (sodium) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods for PSB-16133 (sodium) are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
PSB-16133 (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Aplicaciones Científicas De Investigación
PSB-16133 (sodium) has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the roles of P2Y receptors in various chemical processes. In biology, it helps researchers understand the physiological functions of P2Y receptors and their involvement in cellular signaling pathways. In medicine, PSB-16133 (sodium) is used to investigate the potential therapeutic applications of P2Y receptor antagonists in treating diseases such as inflammation, thrombosis, and cancer . In industry, it is utilized in the development of new drugs and therapeutic agents targeting P2Y receptors .
Mecanismo De Acción
PSB-16133 (sodium) exerts its effects by selectively blocking P2Y receptor subtypes, particularly the P2Y4 receptor. This inhibition prevents the activation of downstream signaling pathways mediated by these receptors. The molecular targets of PSB-16133 (sodium) include the P2Y4 receptor and other related P2Y receptor subtypes. By blocking these receptors, PSB-16133 (sodium) can modulate various physiological processes, such as inflammation, platelet aggregation, and cell proliferation .
Comparación Con Compuestos Similares
PSB-16133 (sodium) is unique in its selectivity and potency as a P2Y4 receptor antagonist. Similar compounds include PSB-1699, which also inhibits the P2Y4 receptor but with different selectivity and potency profiles . Other related compounds include various P2Y receptor antagonists and agonists, each with distinct selectivity for different P2Y receptor subtypes. The uniqueness of PSB-16133 (sodium) lies in its high selectivity for the P2Y4 receptor and its ability to block this receptor at submicromolar concentrations .
Propiedades
Fórmula molecular |
C28H21N2NaO5S2 |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
sodium;1-amino-4-[4-(2,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H22N2O5S2.Na/c1-15-7-12-22(16(2)13-15)36-18-10-8-17(9-11-18)30-21-14-23(37(33,34)35)26(29)25-24(21)27(31)19-5-3-4-6-20(19)28(25)32;/h3-14,30H,29H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
Clave InChI |
VKKGSBFVNWDGQZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-[bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2~{H}-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B12372632.png)
![8-bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide](/img/structure/B12372641.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)


![4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol](/img/structure/B12372675.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)


